molecular formula C6H11Cl B1281465 (Chloromethyl)cyclopentane CAS No. 13988-39-1

(Chloromethyl)cyclopentane

Cat. No. B1281465
CAS RN: 13988-39-1
M. Wt: 118.6 g/mol
InChI Key: NQIIILQXTJXSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethyl)cyclopentane is a chemical compound that belongs to the family of cyclopentane derivatives. These compounds are characterized by a five-membered ring structure with various substituents attached to the ring. The presence of a chloromethyl group (-CH2Cl) in (chloromethyl)cyclopentane indicates that it is a halogenated alkane, which can be used as an intermediate in organic synthesis and may exhibit unique chemical reactivity due to the presence of the chlorine atom.

Synthesis Analysis

The synthesis of (chloromethyl)cyclopentane derivatives can be achieved through various methods. For instance, 1-(chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane and tetramethylene bis(magnesium bromide), indicating that Grignard reagents can be utilized in the synthesis of such compounds . Additionally, the synthesis of highly functionalized cyclopentane derivatives, such as those incorporating CH2F or CHF2 moieties, has been achieved through a stereocontrolled strategy involving the oxidative transformation of norbornene β-amino acids, followed by fluorination . These methods demonstrate the versatility and potential for chemoselective modifications in the synthesis of cyclopentane derivatives.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives, including (chloromethyl)cyclopentane, can be analyzed using nuclear magnetic resonance (NMR) spectroscopy. Carbon-13 chemical shifts of such compounds have been determined by high-resolution NMR spectroscopy, which provides information about steric interactions and conformations . The study of model compounds like 4-chloro-3-chloromethylheptane and 1,2,4-trichloropentane using 1H NMR has also contributed to a better understanding of the molecular structure of chloromethyl groups in poly(vinyl chloride) .

Chemical Reactions Analysis

The reactivity of (chloromethyl)cyclopentane derivatives in chemical reactions is influenced by the presence of the chloromethyl group. For example, 1-(chloromethyl)-1-methylsilacyclopentane is active in nucleophilic substitution reactions, which allows for further functionalization . The compound also undergoes ring expansion under the action of aluminum chloride, transforming into a larger heterocycle . Additionally, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of cyclopentadiene, with tricyclo[2.1.0.0^1,3]pentane as an intermediate, showcasing the complex reaction pathways that can involve (chloromethyl)cyclopentane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (chloromethyl)cyclopentane derivatives are influenced by their molecular structure and substituents. The chemical shifts observed in NMR spectroscopy provide insights into the electronic environment of the carbon atoms in the cyclopentane ring and the effects of substituents like the chloromethyl group . The synthesis of 3,5-dichlorocyclopentane-1,2,4-trione, a derivative of cyclopentane-1,2,4-trione, highlights the reactivity of chlorinated cyclopentenones and their potential to exist in different tautomeric forms, which can affect their acidity and spectral properties .

Scientific Research Applications

Thermodynamics and Spectroscopy

  • Thermodynamic Properties : Cyclopentane derivatives like (chloromethyl)cyclopentane have been studied for their thermodynamic properties. Research by McCullough et al. (1959) used vapor-flow calorimetry on cyclopentane and its derivatives to obtain data like heat-of-vaporization and vapor-heat-capacity. This research helps in understanding the thermodynamic behavior of these compounds (McCullough et al., 1959).
  • Vibrational Spectra : The study of vibrational spectra, particularly in cyclopentane, provides insights into the molecular behavior of its derivatives. Durig and Wertz (1968) examined the infrared spectrum of cyclopentane, observing features like Q branches that indicate pseudorotation in the cyclopentane ring (Durig & Wertz, 1968).

Chemical Synthesis and Catalysis

  • Synthesis of Derivatives : Cyclopentane derivatives are important in chemical synthesis. For instance, Talybov (2018) reported a three-component reaction involving cyclopentane-1,3-dione, which leads to the formation of spiro[2,4]hepta-4,7-diones (Talybov, 2018).
  • Catalysis : Research by Garetto and Apesteguía (2000) on Pt/Al2O3 catalysts highlighted the role of cyclopentane in catalytic processes, particularly in the oxidative removal of hydrocarbons (Garetto & Apesteguía, 2000).

Environmental and Energy Applications

  • Hydrate Formation for Desalination : Cyclopentane hydrates have been studied as a potential medium for desalination processes. Ho-Van et al. (2019) reviewed the use of cyclopentane hydrates in Hydrate-Based Desalination, noting the process's efficiency and sustainability prospects (Ho-Van et al., 2019).
  • Energy Recovery Applications : Guillen (2012) explored cyclopentane as a working fluid for Organic Rankine Cycles, particularly in waste heat recovery applications. This research addresses the safety concerns and efficiency of using cyclopentane in such systems (Guillen, 2012).

Biomedical Research

  • Drug Design : Ballatore et al. (2011) investigated cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group, exploring its application in the design of thromboxane receptor antagonists. This highlights the potential biomedical applications of cyclopentane derivatives (Ballatore et al., 2011).

properties

IUPAC Name

chloromethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIIILQXTJXSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510577
Record name (Chloromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)cyclopentane

CAS RN

13988-39-1
Record name (Chloromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Chloromethyl)cyclopentane
Reactant of Route 2
Reactant of Route 2
(Chloromethyl)cyclopentane
Reactant of Route 3
Reactant of Route 3
(Chloromethyl)cyclopentane
Reactant of Route 4
Reactant of Route 4
(Chloromethyl)cyclopentane
Reactant of Route 5
Reactant of Route 5
(Chloromethyl)cyclopentane
Reactant of Route 6
Reactant of Route 6
(Chloromethyl)cyclopentane

Citations

For This Compound
27
Citations
NI Shuikin, ED Tulupova, ÉG Ostapenko - … of the Academy of Sciences of …, 1962 - Springer
The conditions were found for the catalytic dehydrochlorination of the chloromethylcyclopentanes obtained by the chlorination of the methylcyclopentane fraction (bp 70–74) of Baku …
Number of citations: 3 link.springer.com
NV Kruglova, SA Karapet'yan, RK Freidlina - Bulletin of the Academy of …, 1975 - Springer
Conclusions The reaction of CCl 4 and CHCl 3 with CCl 2 =CHR, where R=(CH 2 ) 3 H (I) and (CH 2 ) 3 Cl (II), gives compounds of type HCCl 2 CH(CCl 3 )R, and the adducts HCCl 2 …
Number of citations: 1 link.springer.com
JO Halford, B Weissmann - The Journal of Organic Chemistry, 1952 - ACS Publications
It was desired to compare the ease of closure of the seven membered ring with the parallel case [Ruggli (1), et ah] in which a similar ring is constructed on the ortho positions of benzene…
Number of citations: 6 pubs.acs.org
P Bougeard, A Bury, CJ Cooksey… - Journal of the …, 1982 - ACS Publications
= Co (dmgH) py. trifluoromethyl radical at a peripheral carbon of neopentane. 3 Ring closureto cyclopropane by loss of an iodine atom from a 3-iodopropyl radical has also been …
Number of citations: 18 pubs.acs.org
Y Pocker, KD Stevens - Journal of the American Chemical Society, 1969 - ACS Publications
The addition of hydrogen and deuterium chloride to 3-methyl-l-butene, 3, 3-dimethyl-l-butene, 1-methylcyclopentene, and 1-methylcyclopentene-2, 5, 5-d3 has been studied in …
Number of citations: 38 pubs.acs.org
D Hellwinkel, D Hellwinkel - … of Organic Chemistry: A Directory to …, 2001 - Springer
Chapters 1, Chapter 2, and Chapter 3 of this book have dealt in some detail with the nomenclature rules for parent structures and the wealth of different functional compound classes …
Number of citations: 0 link.springer.com
TK Hayes, R Villani, SM Weinreb - Journal of the American …, 1988 - ACS Publications
A general method for thesynthesis of functionalized carbocyclic ring systems has been developed on the basis of the transition metal promoted intramolecular radical cyclizations of …
Number of citations: 107 pubs.acs.org
KI Booker-Milburn, A Barker, W Brailsford - Tetrahedron letters, 1998 - Elsevier
… For example treatment of the cyclopropanone acetal 11 (R=Ph) gave the trisubstituted chloromethyl cyclopentane ester 14 with a selectivity of 17:1. The incorporation of a chloromethyl …
Number of citations: 9 www.sciencedirect.com
BI Weissmann - 1951 - search.proquest.com
A. Hexamethyleneimine. Historical The chemistry of cyclic compounds containing more than six ring members received systematic study rather late in the development of organic …
Number of citations: 0 search.proquest.com
GW Erickson - 1978 - search.proquest.com
0ne of the intri quinq phenomena of chemistry is the stereospecificity of biochemical processes. Whereas enzyme-controlled processes are characterized as being one hundred percent …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.